molecular formula C12H12ClN3 B2856962 1-(4-chlorobenzyl)-4-cyclopropyl-1H-1,2,3-triazole CAS No. 2309190-59-6

1-(4-chlorobenzyl)-4-cyclopropyl-1H-1,2,3-triazole

Cat. No.: B2856962
CAS No.: 2309190-59-6
M. Wt: 233.7
InChI Key: XBQRNQGZUNIRFY-UHFFFAOYSA-N
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Description

1-(4-chlorobenzyl)-4-cyclopropyl-1H-1,2,3-triazole is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a 4-chlorobenzyl group and a cyclopropyl group attached to the triazole ring

Preparation Methods

The synthesis of 1-(4-chlorobenzyl)-4-cyclopropyl-1H-1,2,3-triazole can be achieved through several synthetic routes. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” The reaction typically proceeds under mild conditions and can be catalyzed by copper(I) salts. The general reaction scheme is as follows:

    Synthesis of Azide: The azide precursor can be synthesized by reacting 4-chlorobenzyl chloride with sodium azide in an appropriate solvent such as dimethylformamide (DMF).

    Cycloaddition Reaction: The azide is then reacted with a cyclopropyl alkyne in the presence of a copper(I) catalyst, such as copper(I) iodide, to form the triazole ring.

Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, solvent choice, and reaction time.

Chemical Reactions Analysis

1-(4-chlorobenzyl)-4-cyclopropyl-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl chloride moiety. Common reagents include nucleophiles such as amines or thiols.

    Oxidation and Reduction: The triazole ring can be oxidized or reduced under specific conditions. For example, oxidation can be achieved using strong oxidizing agents like potassium permanganate, while reduction can be carried out using reducing agents like lithium aluminum hydride.

    Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds. This reaction typically requires a palladium catalyst and a boronic acid derivative.

Scientific Research Applications

    Medicinal Chemistry: The compound has shown promise as a pharmacophore in the development of new drugs. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties.

    Materials Science: The compound can be used as a building block in the synthesis of advanced materials, such as polymers and coordination complexes, which have applications in electronics and catalysis.

    Biological Research: The compound can be used as a probe to study biological processes, such as enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-4-cyclopropyl-1H-1,2,3-triazole depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with molecular targets such as enzymes or receptors. For example, triazole derivatives are known to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. The compound may also interact with nucleic acids or proteins, disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

1-(4-chlorobenzyl)-4-cyclopropyl-1H-1,2,3-triazole can be compared with other triazole derivatives to highlight its uniqueness:

    1-(4-chlorobenzyl)-1H-1,2,3-triazole: This compound lacks the cyclopropyl group, which may affect its chemical reactivity and biological activity.

    4-cyclopropyl-1H-1,2,3-triazole: This compound lacks the 4-chlorobenzyl group, which may influence its solubility and pharmacokinetic properties.

    1-(4-methylbenzyl)-4-cyclopropyl-1H-1,2,3-triazole: This compound has a methyl group instead of a chlorine atom, which may alter its electronic properties and reactivity.

The presence of both the 4-chlorobenzyl and cyclopropyl groups in this compound makes it a unique compound with distinct chemical and biological properties.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-4-cyclopropyltriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3/c13-11-5-1-9(2-6-11)7-16-8-12(14-15-16)10-3-4-10/h1-2,5-6,8,10H,3-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBQRNQGZUNIRFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN(N=N2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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